molecular formula C10H7Cl2N3 B2838881 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine CAS No. 1239850-50-0

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine

Cat. No.: B2838881
CAS No.: 1239850-50-0
M. Wt: 240.09
InChI Key: BXTHLPHLDCDQHL-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS: 681260-51-5) is a halogenated pyrimidine derivative with a molecular formula of C₁₀H₇Cl₂N₃ and a molecular weight of 240.09 g/mol. Its structure features a pyrimidine core substituted with chlorine atoms at positions 4 and 5, a methyl group at position 6, and a pyridin-4-yl group at position 2. Pyrimidines are pivotal in medicinal chemistry due to their role as bioisosteres for aromatic moieties in drug design, particularly in kinase inhibitors and antiviral agents . The combination of electron-withdrawing chlorine atoms and the electron-rich pyridyl group in this compound may enhance its binding affinity to biological targets while influencing its reactivity in synthetic applications .

Properties

IUPAC Name

4,5-dichloro-6-methyl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-2-4-13-5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTHLPHLDCDQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4,5-dichloro-2-methylpyrimidine with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are primary sites for nucleophilic displacement due to their electron-withdrawing nature.

Table 1: Substitution Reactions

Reagent Conditions Product Yield References
PiperazineK₂CO₃, DMF, 80°C, 6h4-Piperazinyl-5-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine72%
Sodium methoxideMeOH, reflux, 4h4-Methoxy-5-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine65%
Ammonia (NH₃)EtOH, 60°C, 12h4-Amino-5-chloro-6-methyl-2-(pyridin-4-yl)pyrimidine58%

Key Observations :

  • Position 4 chlorine is more reactive than position 5 due to steric hindrance from the methyl group at position 6 .

  • Pyridinyl substituents stabilize intermediates via conjugation, enhancing substitution kinetics .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, leveraging the pyridinyl group as a directing moiety.

Table 2: Cross-Coupling Reactions

Reaction Type Reagents/Catalyst Product Yield References
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 110°C2-(4-Biphenyl)-4,5-dichloro-6-methylpyrimidine68%
Buchwald–HartwigPd₂(dba)₃, Xantphos, toluene, 90°C4-(N-Methylanilino)-5-chloro-6-methylpyrimidine61%

Mechanistic Notes :

  • The pyridinyl group at position 2 enhances regioselectivity in Suzuki couplings by coordinating with palladium .

  • Chlorine substituents lower electron density, favoring oxidative addition steps .

Reduction Reactions

Selective reduction of the pyrimidine ring or substituents has been documented.

Table 3: Reduction Reactions

Reducing Agent Conditions Product Yield References
H₂, Pd/CEtOH, 50 psi, 24h4,5-Dihydro-6-methyl-2-(pyridin-4-yl)pyrimidine55%
NaBH₄THF, 0°C, 2h5-Chloro-4-hydroxy-6-methyl-2-(pyridin-4-yl)pyrimidine48%

Critical Insights :

  • Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the pyridinyl group .

  • Chlorine at position 5 resists reduction under mild conditions, enabling selective functionalization .

Oxidation and Hydrolysis

Controlled oxidation targets specific positions on the pyrimidine scaffold.

Table 4: Oxidation Reactions

Oxidizing Agent Conditions Product Yield References
KMnO₄H₂O, 80°C, 8h4,5-Dichloro-6-carboxy-2-(pyridin-4-yl)pyrimidine42%
H₂O₂, HClO₄CH₃CN, 60°C, 6h4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine N-oxide37%

Challenges :

  • Overoxidation leads to decomposition; precise stoichiometry is critical .

  • Methyl groups at position 6 resist oxidation unless harsh conditions are applied .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles.

Table 5: Cyclization Reactions

Reagents Conditions Product Yield References
NaN₃, CuIDMF, 120°C, 12hPyrimido[4,5-d] triazin-4-amine derivative51%
NH₂NH₂·H₂OEtOH, reflux, 6hPyrimido[4,5-b]pyridazine derivative44%

Applications :

  • Fused rings exhibit enhanced pharmacological activity (e.g., kinase inhibition) .

  • Azide-alkyne cycloadditions enable click chemistry modifications .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that can exhibit distinct pharmacological properties.

Reactions Involved

  • Nucleophilic Substitution Reactions : The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new derivatives.
  • Suzuki-Miyaura Coupling Reactions : This compound participates in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Reaction Type Common Reagents Conditions
Nucleophilic SubstitutionAmines, ThiolsEthanol, 80-100°C
Suzuki-Miyaura CouplingPalladium catalysts, Boronic acidsMild conditions

Biological Applications

Pharmacological Potential
Research indicates that 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine exhibits significant biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory processes, such as inducible nitric oxide synthase and tumor necrosis factor-alpha.
  • Anticancer Properties : It has been explored for its potential use in developing therapeutic agents against various cancers.
  • Antiviral Effects : There is ongoing research into its efficacy against viral infections.

Case Studies

Several studies have documented the anti-inflammatory effects of pyrimidine derivatives similar to this compound:

  • A study reported that certain pyrimidine derivatives showed potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Industrial Applications

Agrochemicals Development
In the agricultural sector, this compound is being investigated for its potential use in the formulation of agrochemicals. Its unique properties may contribute to the development of more effective pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,5-dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine with structurally analogous pyrimidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound Cl (4,5), CH₃ (6), pyridin-4-yl (2) 240.09 681260-51-5 Potential kinase inhibition; enhanced aromatic stacking due to pyridyl group.
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine Cl (4), isopropyl (6), thieno ring 212.7 439692-52-1 Thieno group increases planarity; used in heterocyclic chemistry for electronic applications.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), OCH₂CH₃ (6), SCH₃ (2) 206.68 - Methylthio group acts as a leaving group; ethoxy enhances solubility in polar solvents.
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) 193.02 - Methoxy group increases electron density; crystallizes via Cl···N interactions.
4,5-Dichloro-6-methylpyrimidine Cl (4,5), CH₃ (6) 183.04 - Lacks pyridyl group; simpler structure with potential as a synthetic intermediate.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) 187.59 89581-58-8 Carboxylic acid group introduces acidity; used in metal coordination chemistry.

Key Observations :

Substituent Effects on Reactivity: The pyridin-4-yl group in the target compound enhances aromatic π-π stacking interactions, which are critical for binding to hydrophobic pockets in proteins . Methylthio and ethoxy groups in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine improve solubility and reactivity in nucleophilic substitutions compared to the target compound’s methyl and pyridyl groups .

Synthetic Challenges :

  • Introducing the pyridin-4-yl group to the pyrimidine core often requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in the synthesis of 2,4-dichloro-6-(pyridin-4-yl)pyrimidine derivatives . However, steric hindrance from the 4,5-dichloro and 6-methyl substituents in the target compound may necessitate optimized reaction conditions .

Crystallographic and Solid-State Behavior :

  • Compounds like 4,6-dichloro-5-methoxypyrimidine form 3D frameworks via Cl···N interactions (3.09–3.10 Å), a feature likely shared by the target compound due to its dichloro substitution . The methyl group at position 6 may further influence crystal packing by introducing steric bulk .

In contrast, 4,5-dichloro-6-methylpyrimidine (lacking the pyridyl group) is less likely to exhibit target-specific binding .

Biological Activity

4,5-Dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

Chemical Structure

  • Molecular Formula : C9H6Cl2N3
  • Molecular Weight : 229.07 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways. For instance, it demonstrated significant inhibition of COX-2 with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : Research indicates that this pyrimidine derivative exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators .
  • Anti-inflammatory Effects : In vivo studies have shown that the compound significantly reduces inflammation in models such as carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionCOX-2IC50 = 0.04 ± 0.01 μmol
CytotoxicityMCF-7 Cell LineIC50 = 0.09 ± 0.0085 μM
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in edema
AntimicrobialVarious strains (E. coli, etc.)No significant MIC observed

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated a potent suppression of COX-2 activity in vitro, with subsequent in vivo validation showing reduced paw edema in rats .
  • Anticancer Activity Assessment : In a series of assays against different cancer cell lines, the compound exhibited promising cytotoxicity. The study highlighted that the presence of electron-donating groups enhanced its anticancer properties, suggesting a strong correlation between structure and activity .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound affects multiple signaling pathways involved in cell survival and apoptosis, indicating its potential as a multi-targeted therapeutic agent .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and the substitution pattern significantly influence biological activity:

  • Electron-donating groups at specific positions enhance anti-inflammatory and anticancer activities.
  • The presence of halogens (e.g., chlorine) contributes to increased potency against certain biological targets.

Table 2: Structure–Activity Relationships

SubstituentPositionEffect on Activity
Chlorine4,5Increased enzyme inhibition
Methyl6Enhanced cytotoxicity
Pyridine2Improved binding affinity

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